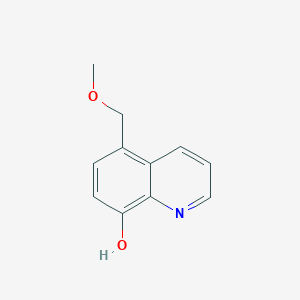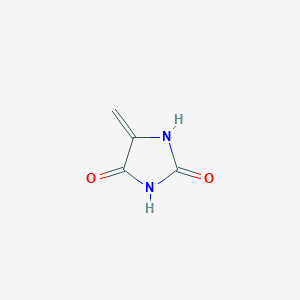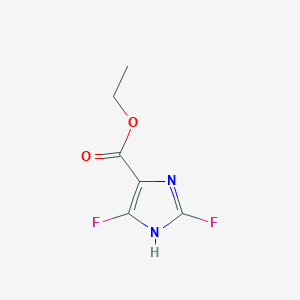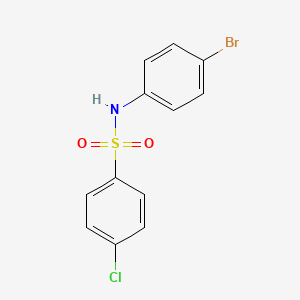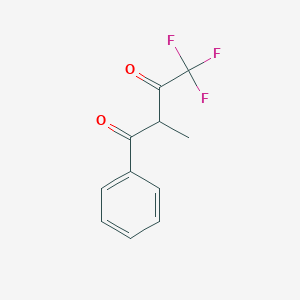
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
Vue d'ensemble
Description
“4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione” is a β-diketone . Its Chinese name is 苯酰三氟丙酮 . It has a molecular formula of C10H7F3O2 and a molecular weight of 216.16 .
Synthesis Analysis
This compound has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes . Two β-diketone metal complexes were synthesized using this compound as a ligand .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)C(=O)CC(=O)c1ccccc1 . Chemical Reactions Analysis
This compound has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides . In another study, two β-diketone metal complexes were synthesized using this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.113 g/cm3 . It has a melting point of 38-40°C (lit.) and a boiling point of 224°C (lit.) . It is sparingly soluble in water (0.24 g/L at 25°C) and soluble in 95% ethanol .Applications De Recherche Scientifique
Novel Reaction Development
4,4,4-Trifluoro-1-phenylbutane-1,3-diones have been utilized in developing new chemical reactions. For instance, a study by Zhou, Zeng, and Zou (2010) describes a novel reaction of this compound with iodobenzene diacetate, facilitated by copper(II) and 2,2′-biimidazole at low temperatures, yielding 2-acetoxyacetophenone (Chunmei Zhou, Runsheng Zeng, J. Zou, 2010).
Synthesis of Nanoparticles
Goodarzi and Mirza (2020) have demonstrated the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in the electrochemical synthesis of nanoparticles. Their research highlights a three-component reaction involving aromatic aldehydes and malononitrile, leading to the formation of nanoparticles with high yields and environmental friendliness (E. Goodarzi, B. Mirza, 2020).
Chromatographic Studies
The compound has been studied for its chromatographic behavior, particularly in gas chromatography. Dilli and Robards (1985) reported on the successful chromatography of its fluorinated chelates, providing insights into their thermoanalytical behavior (S. Dilli, K. Robards, 1985).
Photostabilization of Polymers
Research by Wu, Chang, Mou, and Rabek (1991) explored the photostabilization of polymers using β-dicarbonyl compounds like 4,4,4-trifluoro-1-phenylbutane-1,3-dione. They found its effectiveness in photostabilizing polyisoprene, particularly in solutions containing protonic solvents (Shikang Wu, Y. Chang, Y. Mou, J. Rabek, 1991).
Preparation of Sterically Congested β-diketones
Martins et al. (2005) improved the method for synthesizing a series of trichloromethyl-β-diketones, including 4,4,4-trichloro-1-phenylbutan-1,3-dione. This study contributes to the understanding of the structural and chemical properties of these compounds (M. Martins, S. Brondani, Victor L. Leidens, et al., 2005).
Intramolecular Hydrogen Bond Studies
Clark, Emsley, and Hibbert (1989) investigated intramolecular hydrogen bonds in β-diketones, including 4,4,4-trifluoro-1-phenylbutane-1,3-dione. Their research offers insights into the chemical behavior of these compounds under different conditions (D. Clark, J. Emsley, F. Hibbert, 1989).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the search results, it has been reported that a similar compound, 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .
Safety and Hazards
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(10(16)11(12,13)14)9(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYLYCPAWODGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285780 | |
| Record name | 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
CAS RN |
322-06-5 | |
| Record name | NSC42773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 322-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



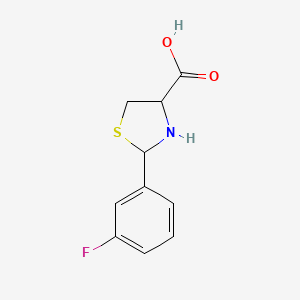
![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
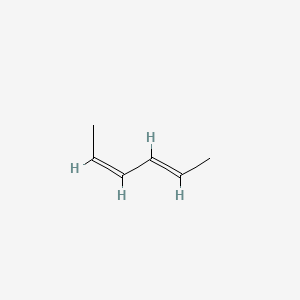
![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)
